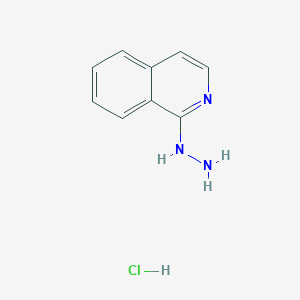
(7-Methyl-2,1,3-benzothiadiazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyl-2,1,3-benzothiadiazol-4-yl)boronic acid is a boronic acid derivative with a benzothiadiazole core structure. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 7-methyl-2,1,3-benzothiadiazol-4-ol with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to its corresponding boronic ester.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like alcohols and amines are typically employed.
Major Products Formed:
Boronic esters and borates from oxidation reactions.
Reduced boronic esters from reduction reactions.
Substituted boronic acids from substitution reactions.
Applications De Recherche Scientifique
(7-Methyl-2,1,3-benzothiadiazol-4-yl)boronic acid has various applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (7-Methyl-2,1,3-benzothiadiazol-4-yl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes and chemical reactions.
Comparaison Avec Des Composés Similaires
Benzothiadiazole derivatives: These compounds share the benzothiadiazole core structure but differ in their substituents and functional groups.
Other boronic acids: Similar boronic acids with different aromatic rings or substituents.
Uniqueness: (7-Methyl-2,1,3-benzothiadiazol-4-yl)boronic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other boronic acids and benzothiadiazole derivatives.
Propriétés
IUPAC Name |
(4-methyl-2,1,3-benzothiadiazol-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2S/c1-4-2-3-5(8(11)12)7-6(4)9-13-10-7/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHGLQALJQXBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=NSN=C12)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 3-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butane-1-sulfonate](/img/structure/B7953579.png)


![Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate](/img/structure/B7953615.png)

![piperidine, 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-, dihydrochloride](/img/structure/B7953621.png)
![[(E)-benzylideneamino]-(diaminomethylidene)-methylazanium;iodide](/img/structure/B7953629.png)
![N-cyclopropyl-2-(2-oxo-1,4-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide](/img/structure/B7953634.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-2-phenylacetic acid dihydrochloride](/img/structure/B7953640.png)


![[2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-yl]boronic acid](/img/structure/B7953679.png)

